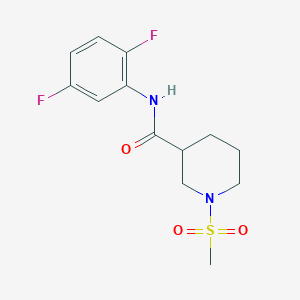
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies related to neuroscience, cancer, and inflammation.
Mecanismo De Acción
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of specific enzymes, such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the pathogenesis of various diseases. By inhibiting these enzymes, this compound can prevent the formation of toxic protein aggregates and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β and CDK5 activity, the reduction of amyloid-beta and tau protein accumulation, and the suppression of pro-inflammatory cytokines. These effects make this compound a potential candidate for the treatment of various diseases, including neurodegenerative and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target enzymes. Additionally, it has shown high selectivity towards its target enzymes, reducing the risk of off-target effects. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has shown promising results in various studies, and there are several future directions for its use in scientific research. One potential direction is the development of this compound analogs with improved solubility and selectivity. Additionally, this compound could be used in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use in clinical applications.
Conclusion:
This compound is a novel small molecule compound that has shown promising results in various studies related to neuroscience, cancer, and inflammation. Its mechanism of action involves the inhibition of specific enzymes, making it a potential candidate for the treatment of various diseases. While this compound has several advantages for use in lab experiments, further studies are needed to determine its safety and efficacy in vivo and its potential use in clinical applications.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in scientific research. It has shown promising results in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's, by inhibiting the activity of specific enzymes that contribute to the formation of neurofibrillary tangles and Lewy bodies. Additionally, this compound has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZUKEGTSOQMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4725035.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
![1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide](/img/structure/B4725055.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4725061.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4725062.png)
![2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4725072.png)
![5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4725078.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide](/img/structure/B4725094.png)